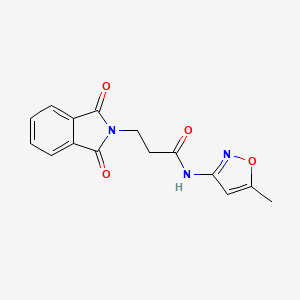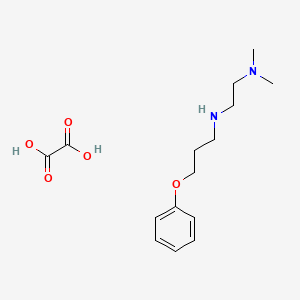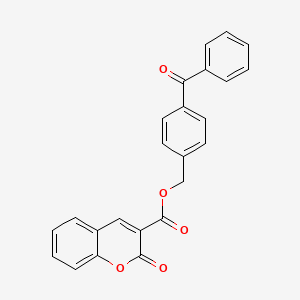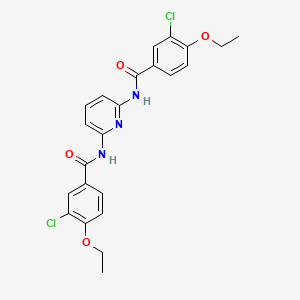![molecular formula C21H23NO5 B4164579 1-[4-(2-Phenylmethoxyphenoxy)butoxy]pyrrolidine-2,5-dione](/img/structure/B4164579.png)
1-[4-(2-Phenylmethoxyphenoxy)butoxy]pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-[4-(2-Phenylmethoxyphenoxy)butoxy]pyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidinedione core and benzyloxyphenoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Phenylmethoxyphenoxy)butoxy]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-benzyloxy-1-butanol with 2,5-pyrrolidinedione under specific conditions to form the desired product . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-Phenylmethoxyphenoxy)butoxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzyloxy and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxyphenoxy derivatives with different oxidation states, while substitution reactions can produce a variety of substituted pyrrolidinedione compounds.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Phenylmethoxyphenoxy)butoxy]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Phenylmethoxyphenoxy)butoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(2-Phenylmethoxyphenoxy)butoxy]pyrrolidine-2,5-dione: shares similarities with other benzyloxyphenoxy derivatives and pyrrolidinedione compounds.
4-benzyloxy-1-butanol: A precursor in the synthesis of the compound.
2,5-pyrrolidinedione: The core structure of the compound.
Eigenschaften
IUPAC Name |
1-[4-(2-phenylmethoxyphenoxy)butoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c23-20-12-13-21(24)22(20)27-15-7-6-14-25-18-10-4-5-11-19(18)26-16-17-8-2-1-3-9-17/h1-5,8-11H,6-7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUKJFWNVRTLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCCCOC2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-(propionylamino)benzamide](/img/structure/B4164506.png)
![3-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B4164512.png)
![1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid](/img/structure/B4164528.png)
![N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]acetamide](/img/structure/B4164536.png)
![4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbamoyl}phenyl acetate](/img/structure/B4164539.png)
![N'-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164541.png)
![1-[3-(4-Iodophenoxy)propyl]benzimidazole](/img/structure/B4164558.png)
![1-[3-(4-Chlorophenyl)sulfanylpropyl]benzimidazole](/img/structure/B4164563.png)


![N-[2-(4-morpholinyl)-5-nitrophenyl]-2-furamide](/img/structure/B4164575.png)

![Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzimidazole](/img/structure/B4164585.png)

